molecular formula C6H5IN2O2 B2726139 Methyl 6-iodopyrazine-2-carboxylate CAS No. 1603172-68-4

Methyl 6-iodopyrazine-2-carboxylate

Cat. No.: B2726139
CAS No.: 1603172-68-4
M. Wt: 264.022
InChI Key: KSNWVEBQMJXUDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-iodopyrazine-2-carboxylate (CAS 1603172-68-4) is a high-value pyrazine derivative that serves as a crucial synthetic intermediate in medicinal chemistry and antiviral research. This compound is prominently featured in the synthesis of novel 2,5,6-trisubstituted pyrazine compounds, which have been identified as potent, allosteric inhibitors of the NS2B-NS3 protease of Zika virus (ZVpro) with IC50 values as low as 130 nM . This highly conserved protease is essential for viral replication, making it a promising drug target against flaviviruses . The inhibitory activity extends to homologous proteases from dengue and West Nile virus, indicating the broad-spectrum potential of leads derived from this building block . The compound itself is used in Suzuki coupling reactions to introduce diverse substituents onto the pyrazine core, a key step in exploring structure-activity relationships (SAR) for optimizing antiviral potency . Researchers value this chemical for developing pharmacological leads against Flavivirus infections, with the most potent analogs demonstrating significant inhibition of Zika virus replication in cellular and animal models . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 6-iodopyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN2O2/c1-11-6(10)4-2-8-3-5(7)9-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNWVEBQMJXUDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Profiles

Reactivity of the Iodine Atom in Cross-Coupling Reactions

The iodine atom attached to the pyrazine (B50134) ring is a primary site for synthetic modification, particularly through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak and susceptible to oxidative addition to a low-valent palladium catalyst, initiating catalytic cycles that form new carbon-carbon or carbon-heteroatom bonds.

The iodine substituent facilitates a variety of palladium-catalyzed reactions to form new carbon-carbon bonds, including the Suzuki, Sonogashira, and Negishi couplings. These reactions are fundamental in constructing complex molecular architectures.

Suzuki-Miyaura Coupling : This reaction involves the coupling of the iodopyrazine (B1298665) with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org It is a widely used method for forming biaryl or vinyl-aryl bonds. rsc.org For instance, the coupling of halopyrazines with aryl boronic acids can yield heterobiaryl products in high yields. rsc.org The reaction of 2-iodopyrazine (B2397660) derivatives with boronic acids proceeds efficiently, demonstrating the utility of this method for functionalizing the pyrazine core. rsc.org The choice of catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, and base, like cesium carbonate or sodium carbonate, can influence the reaction's efficiency. rsc.orgrsc.org

Sonogashira Coupling : This reaction creates a carbon-carbon bond between the iodopyrazine and a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base. researchgate.netbeilstein-journals.org This method is highly effective for synthesizing aryl-alkyne structures. arkat-usa.org Microwave-assisted Sonogashira couplings have been shown to be rapid and efficient for similar heterocyclic systems, often leading to higher yields in shorter reaction times. researchgate.netarkat-usa.org The reaction tolerates a range of functional groups on the coupling partners. beilstein-journals.org

Negishi Coupling : In a Negishi coupling, an organozinc reagent is coupled with the iodopyrazine in the presence of a palladium catalyst. This reaction is notable for its functional group tolerance. The reaction of 2-chloro-6-iodopyrazine (B3024086) with an acetylenic zinc reagent has been reported to give the coupled product in good yield, highlighting the higher reactivity of the iodo-substituent over the chloro-substituent. rsc.org

Table 1: Examples of Carbon-Carbon Cross-Coupling Reactions with Halogenated Pyrazines A representative table illustrating typical conditions for related compounds.

Coupling Reaction Halide Substrate (Example) Coupling Partner Catalyst System Base Solvent Yield (%) Ref.
Suzuki 2-Iodopyrazine 2-Amino-5-pyrimidylboronic acid Pd₂(dba)₃ Cs₂CO₃ Toluene 72 rsc.org
Suzuki 2,5-Dibromo-3,6-dimethylpyrazine (B3046257) 2-Methoxybenzeneboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene/Ethanol/H₂O 76 rsc.org
Sonogashira 2-Iodopyridine (B156620) Phenylacetylene PdCl₂(PPh₃)₂ / CuI Et₃N DMSO 91 researchgate.net
Negishi 2-Chloro-6-iodopyrazine Acetylenic zinc reagent Pd(PPh₃)₄ - THF 71 rsc.org

The iodine atom also serves as a handle for forming bonds between the pyrazine ring and heteroatoms like nitrogen and sulfur.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds by coupling the iodopyrazine with a primary or secondary amine. acs.orglibretexts.org The reaction typically employs a palladium precatalyst, a phosphine (B1218219) ligand (e.g., BINAP, XantPhos), and a base such as sodium tert-butoxide or cesium carbonate. rsc.orgresearchgate.net The choice of ligand is crucial and is often tailored to the specific amine and aryl halide substrates. libretexts.orgpurdue.edu This reaction is highly versatile, allowing for the introduction of a wide array of amine functionalities onto the pyrazine core. acs.org

C-S Coupling : Carbon-sulfur bonds can be formed through reactions with thiols or their corresponding salts. For example, the nucleophilic substitution of a halogen on a pyrazine ring with a thiolate anion, such as sodium thiophenoxide (PhSNa), can proceed in high yield to form an aryl sulfide. um.edu.my Palladium-catalyzed methods can also be employed to facilitate these couplings. A notable approach for coupling pyrazines with dithiocarbonates involves a copper(I)-mediated Stille-type reaction, which has proven effective where other methods failed. mdpi.com

Table 2: Examples of Carbon-Heteroatom Cross-Coupling Reactions A representative table illustrating typical conditions for related compounds.

Coupling Reaction Halide Substrate (Example) Coupling Partner Catalyst System Base Solvent Yield (%) Ref.
Buchwald-Hartwig 4-Chloropyridine derivative Benzylamine Pd₂(dba)₃ / Josiphos K₃PO₄ Toluene >98 researchgate.net
C-S Coupling (Nucleophilic) Chloropyrazine Phenylsulfide (PhSNa) - - NMP 96 um.edu.my
C-S Coupling (Stille-type) 2-Iodopyrazine Stannylated dithiocarbonate CuTC - NMP 44 mdpi.com

Transformations Involving the Ester Moiety

The methyl ester group at the 2-position of the pyrazine ring is another site for chemical modification, allowing for hydrolysis, transesterification, and reduction. um.edu.my

Hydrolysis : The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.org Basic hydrolysis, also known as saponification, is typically carried out with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide and goes to completion. libretexts.org Acid-catalyzed hydrolysis is a reversible reaction that requires heating the ester with a large excess of water and a strong acid catalyst. libretexts.org The steric environment around the ester can influence the reaction mechanism and rate. researchgate.net

Transesterification : This process involves converting the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and conditions are often manipulated to drive the reaction towards the desired product.

The ester group can be reduced to a primary alcohol, (6-iodopyrazin-2-yl)methanol. um.edu.my Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally not effective for reducing esters. libretexts.org The reduction involves the addition of two hydride equivalents to the carbonyl carbon. libretexts.org Catalytic methods using hydrosilanes in the presence of transition metal catalysts, such as manganese complexes, have also been developed for the reduction of esters to alcohols. nih.gov

Reactivity of the Pyrazine Ring System

The pyrazine ring itself possesses distinct electronic characteristics that influence its reactivity. rsc.org As a six-membered aromatic heterocycle with two nitrogen atoms, it is electron-deficient compared to benzene. um.edu.myfiveable.me This electron deficiency, particularly at the carbon atoms adjacent to the nitrogens (positions 2, 3, 5, and 6), makes the ring susceptible to nucleophilic attack. um.edu.my However, direct nucleophilic displacement of a hydrogen atom is uncommon. thieme-connect.de The presence of a good leaving group, such as the iodine atom in Methyl 6-iodopyrazine-2-carboxylate, greatly facilitates nucleophilic aromatic substitution reactions. thieme-connect.de The pyrazine ring is generally stable towards acids and alkalis. um.edu.my

Electrophilic Aromatic Substitution

The pyrazine ring is inherently electron-deficient due to the presence of the two electronegative nitrogen atoms. This electron deficiency is further exacerbated by the electron-withdrawing nature of the methyl carboxylate group at the C2 position. Consequently, the pyrazine ring of this compound is strongly deactivated towards electrophilic aromatic substitution reactions. libretexts.org Typical electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, which readily occur on electron-rich aromatic systems, are generally not feasible under standard conditions for this compound. rahacollege.co.in The high activation energy required to overcome the aromatic stabilization and the deactivated nature of the ring makes such transformations energetically unfavorable. libretexts.org While the nitrogen atoms themselves can act as nucleophiles and undergo reactions like N-alkylation or N-oxidation, these are not considered electrophilic aromatic substitutions on the carbon atoms of the ring.

Nucleophilic Aromatic Substitution on Pyrazine Halides

In stark contrast to its inertness towards electrophiles, the electron-deficient pyrazine ring is highly activated for nucleophilic aromatic substitution (S_NAr). wikipedia.orglibretexts.org The presence of the electron-withdrawing methyl carboxylate group and the nitrogen atoms helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgmasterorganicchemistry.com The iodine atom at the C6 position is an excellent leaving group, making this compound a versatile substrate for S_NAr reactions. wikipedia.org

A wide variety of nucleophiles can displace the iodo group, leading to the formation of a diverse range of substituted pyrazine derivatives. These reactions are crucial for the synthesis of complex molecules, including those with pharmaceutical applications. evitachem.com For instance, the displacement of the iodo group in a similar compound, methyl 3-amino-6-iodopyrazine-2-carboxylate, has been reported in the synthesis of antiviral agents. evitachem.com

The general mechanism involves the attack of a nucleophile on the carbon atom bearing the iodine, followed by the departure of the iodide ion to restore the aromaticity of the pyrazine ring.

Nucleophile Type Example Nucleophile Product Type
N-Nucleophiles Amines (e.g., primary, secondary) 6-Aminopyrazine derivatives
O-Nucleophiles Alkoxides, Phenoxides 6-Alkoxy/Aryloxypyrazine derivatives
S-Nucleophiles Thiols, Thiolates 6-(Alkyl/Arylthio)pyrazine derivatives
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Halogenated Pyrazines

These reactions are often carried out under mild conditions and can be highly chemoselective, as will be discussed in section 3.5. d-nb.info

Radical Reaction Pathways

The electron-deficient nature of the pyrazine ring also makes it a good acceptor for radical species. The Minisci reaction, a powerful tool for the C-H functionalization of heteroaromatic bases, is a prominent example of a radical pathway applicable to pyrazines. figshare.comacs.org This reaction involves the addition of a nucleophilic carbon-centered radical to the protonated, and thus even more electron-deficient, heterocycle. figshare.com

While specific examples for this compound are not extensively documented, the general principles of the Minisci reaction on pyrazines suggest that functionalization would occur at the positions ortho or para to the nitrogen atoms. nih.gov The presence of the methyl carboxylate group would further influence the regioselectivity of the radical attack. nih.gov

Another potential radical pathway involves the generation of radicals from pyrazine-2-carboxylic acid derivatives using systems like vanadate (B1173111)/hydrogen peroxide. Studies have shown that a complex of vanadate with pyrazine-2-carboxylic acid can react with hydrogen peroxide to generate hydroxyl and peroxyl radicals, which can then initiate oxidation reactions. acs.orgacs.org

Chemo- and Regioselective Transformations

The presence of multiple reactive sites in this compound—the C-I bond, the ester functionality, and the pyrazine ring itself—makes the control of chemo- and regioselectivity a crucial aspect of its synthetic utility.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of this compound, a key challenge is to perform reactions at the C-I bond without affecting the methyl ester group, or vice versa. For example, nucleophilic aromatic substitution reactions at the C6 position can be carried out selectively in the presence of the ester group. evitachem.com Conversely, the ester can be hydrolyzed to the corresponding carboxylic acid under conditions that leave the C-I bond intact. The choice of reagents and reaction conditions is paramount in achieving such selectivity. For instance, the use of soft nucleophiles will generally favor attack at the soft electrophilic carbon of the C-I bond over the harder carbonyl carbon of the ester.

Regioselectivity pertains to the control of the position of attack on the pyrazine ring. In 2,6-disubstituted pyrazines like the title compound, the remaining C-H bonds at positions 3 and 5 are not equivalent. The electronic effects of the existing substituents heavily influence where a new substituent will be introduced. For instance, in radical functionalization reactions like the Minisci reaction, the regiochemical outcome is a result of a combination of steric and electronic factors, including the innate reactivity of the parent heterocycle and the directing effects of the substituents. nih.gov The development of highly regioselective methods is essential for the synthesis of well-defined polysubstituted pyrazine derivatives. acs.orgelsevierpure.comnih.gov

Derivatives, Analogues, and Advanced Structural Modifications

Synthesis of Pyrazine (B50134) C-Nucleosides

The development of novel nucleoside analogues is a cornerstone of medicinal chemistry, and the pyrazine core offers a unique scaffold for creating C-nucleosides, where the sugar moiety is attached to the base via a stable carbon-carbon bond. urfu.rubeilstein-journals.orgresearchgate.net A convergent synthetic strategy has been successfully employed to produce previously unknown 2'-deoxy pyrazine C-nucleosides, demonstrating the utility of iodinated pyrazine precursors. tandfonline.comtandfonline.comresearchgate.net

A key example involves the palladium-catalyzed cross-coupling of a close analogue, methyl 3-amino-6-iodopyrazine-2-carboxylate, with a protected furanoid glycal. tandfonline.comresearchgate.net This reaction, a testament to the versatility of Heck-type couplings on iodopyrazines, forms the crucial C1'-C bond. tandfonline.com The subsequent multi-step process, involving desilylation and a stereospecific reduction of the keto adduct, yields the target C-nucleoside. tandfonline.comresearchgate.net This approach has been validated for the synthesis of methyl 3-amino-6-(2-deoxy-ß-D-ribofuranosyl)pyrazine-2-carboxylate, which was obtained in a 21% yield. tandfonline.comresearchgate.netresearchgate.net The presence of the exocyclic amino group on the pyrazine ring does not impede the coupling reaction, highlighting the robustness of this synthetic route. tandfonline.com

Reactant 1Reactant 2Catalyst / ConditionsProductYieldReference
Methyl 3-amino-6-iodopyrazine-2-carboxylate1,4-Anhydro-3,5-O-bis[(tert-butyl)dimethylsilyl]-2-deoxy-D-erythro-pent-1-enitol1. Palladium-catalyzed cross-coupling 2. Desilylation 3. Stereospecific reductionMethyl 3-amino-6-(2-deoxy-ß-D-ribofuranosyl)pyrazine-2-carboxylate21% tandfonline.comresearchgate.netresearchgate.net
2-Chloro-3,5-diamino-6-iodopyrazine1,4-Anhydro-3,5-O-bis[(tert-butyl)dimethylsilyl]-2-deoxy-D-erythro-pent-1-enitol1. Palladium-catalyzed cross-coupling 2. Desilylation 3. Stereospecific reduction2-Chloro-6-(2-deoxy-ß-D-ribofuranosyl)-3,5-diaminopyrazine58% tandfonline.comresearchgate.netresearchgate.net

This table outlines the convergent synthesis of 2'-deoxy pyrazine C-nucleosides via palladium-catalyzed cross-coupling reactions.

Exploration of Amino-Substituted Pyrazine Carboxylates

The amino group on pyrazine carboxylates provides a valuable synthetic handle for further functionalization. Methyl 3-amino-6-iodopyrazine-2-carboxylate is a key intermediate that can be transformed into a variety of other substituted pyrazines. nih.govgoogle.com For instance, the 3-amino group can be converted to a chloro substituent via a Sandmeyer reaction. nih.gov This transformation is a critical step in multi-step syntheses, enabling subsequent cross-coupling reactions at that position.

The systematic substitution of halogens on the pyrazine ring significantly impacts the molecule's properties. The exploration of various halogenated and amino-substituted pyrazine carboxylates provides a library of building blocks for medicinal chemistry.

Compound NameMolecular FormulaKey FeaturesReference
Methyl 6-iodopyrazine-2-carboxylateC₆H₅IN₂O₂Iodo group at C6, methyl ester at C2. sigmaaldrich.comfluorochem.co.uk
Methyl 3-amino-6-iodopyrazine-2-carboxylateC₆H₆IN₃O₂Amino group at C3, iodo at C6. Starting material for Sandmeyer reaction. nih.gov
Methyl 3-amino-6-bromopyrazine-2-carboxylateC₆H₆BrN₃O₂Bromo group at C6, amino at C3. sigmaaldrich.com
Methyl 5-amino-6-bromopyrazine-2-carboxylateC₆H₆BrN₃O₂Amino group at C5, bromo at C6. ambeed.com
Methyl 3-amino-5-chloro-6-methyl-pyrazine-carboxylateC₇H₈ClN₃O₂Chloro at C5, methyl at C6, amino at C3. google.com

This table compares various amino- and halo-substituted pyrazine carboxylate derivatives, highlighting their structural diversity.

Development of Poly-substituted Pyrazine Architectures

The creation of highly substituted pyrazine frameworks is essential for fine-tuning the steric and electronic properties of potential therapeutic agents. The reactivity of the halogens on the electron-deficient pyrazine core makes it an ideal substrate for transition metal-catalyzed cross-coupling reactions. rsc.orgresearchgate.net Methyl 3-amino-6-iodopyrazine-2-carboxylate is an exemplary starting material for generating such complex architectures. nih.gov

A synthetic pathway to tri-substituted pyrazines demonstrates this principle effectively. nih.gov The synthesis begins with the conversion of the 3-amino group to a chlorine atom. This is followed by a nucleophilic substitution reaction at the C6 position, replacing the iodine. The final step involves a Suzuki coupling reaction at the C3-chloro position to introduce an aryl or heteroaryl moiety. nih.gov This sequential and site-selective functionalization allows for the controlled construction of complex, poly-substituted pyrazine molecules. Such methods are crucial in the synthesis of inhibitors for biological targets like the flavivirus NS2B-NS3 protease. nih.gov

Conjugated Systems and Extended Frameworks Incorporating the Pyrazine Core

The pyrazine ring is an attractive building block for the construction of π-conjugated systems, which are of significant interest for applications in materials science and as photosensitizers. rsc.org The iodo-substituent of this compound is particularly well-suited for Sonogashira and Suzuki cross-coupling reactions, which are powerful methods for forming the carbon-carbon bonds necessary to extend these frameworks. rsc.orgresearchgate.net

Research has demonstrated the synthesis of π-conjugated pyrazine oligomers through the Sonogashira coupling of halogenated pyrazines with various terminal acetylenes. rsc.org Similarly, the Suzuki coupling has been employed to create tetra- and pentaarylenes that incorporate a central pyrazine unit by reacting di-halogenated pyrazines with arylboronic acids. rsc.org For example, 2,5-dibromo-3,6-dimethylpyrazine (B3046257) has been successfully coupled with 2-methoxybenzeneboronic acid and 4-tert-butylbenzeneboronic acid, yielding the desired di-aryl pyrazine products in good yields. rsc.org These reactions showcase the potential to use precursors like this compound to build elongated, rigid, and electronically active molecular systems.

Scaffold Derivatization for Enhanced Synthetic Utility

The true synthetic power of this compound lies in the ability to selectively manipulate its multiple functional groups to build molecular complexity in a controlled, stepwise fashion. This scaffold derivatization enhances its utility as a versatile intermediate for creating libraries of compounds. nih.gov

A comprehensive synthetic sequence illustrates this utility, starting from the related methyl 3-amino-6-iodopyrazine-2-carboxylate. nih.gov

Sandmeyer Reaction : The 3-amino group is converted to a chloro group, providing a handle for palladium-catalyzed reactions.

Nucleophilic Substitution : The highly reactive C6-iodo bond is displaced by a nucleophile.

Suzuki Coupling : The C3-chloro position is functionalized with an aryl or heteroaryl group.

Ester Hydrolysis : The methyl ester is saponified to the corresponding carboxylic acid.

Amide Formation : The resulting acid is converted into an amide, introducing further diversity.

Deprotection : Final removal of any protecting groups yields the target molecule.

This strategic sequence allows for the introduction of at least three different points of diversity, transforming a simple starting material into a highly complex and functionalized pyrazine architecture. This approach is analogous to methods used for derivatizing other pharmaceutically relevant cores, such as imidazo[4,5-b]pyridines, where halogenated intermediates are key to rapid diversification via cross-coupling. mdpi.com

Spectroscopic and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For Methyl 6-iodopyrazine-2-carboxylate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for complete structural assignment. rsc.org

One-dimensional NMR spectra provide fundamental information about the types and number of hydrogen (¹H) and carbon (¹³C) atoms in unique chemical environments.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple, showing signals for the two distinct aromatic protons on the pyrazine (B50134) ring and the three protons of the methyl ester group. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the pyrazine nitrogens, the carboxylate group, and the iodine atom. The expected signals would include two singlets in the aromatic region (typically δ 8.0-9.0 ppm) and one singlet for the methyl group (typically δ 3.9-4.1 ppm). googleapis.comresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule. bhu.ac.in For this compound, six distinct signals are anticipated: four for the pyrazine ring carbons, one for the carbonyl carbon of the ester, and one for the methyl carbon. The carbon attached to the iodine atom would appear at a lower field (higher ppm value) compared to the other ring carbons due to the heavy atom effect. libretexts.org Carbonyl carbons are characteristically found at the low-field end of the spectrum (δ 160-170 ppm). libretexts.org

Predicted ¹H and ¹³C NMR Data for this compound
Atom Type
Pyrazine-H (aromatic)
Methoxy (B1213986) (-OCH₃)
Carbonyl (C=O)

Note: Predicted values are based on data for similar pyrazine structures and general NMR principles. Actual experimental values may vary based on solvent and experimental conditions. libretexts.orgrsc.org

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. libretexts.orgsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, the two aromatic protons are on separate carbons and not adjacent, so no cross-peaks would be expected between them in a COSY spectrum, confirming their isolated nature on the pyrazine ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. columbia.eduarxiv.org This is invaluable for unambiguously assigning carbon signals. For this molecule, HSQC would show cross-peaks connecting:

The aromatic proton signals to their respective aromatic carbon signals.

The methyl proton signal to the methoxy carbon signal. The carbonyl carbon and the two carbons bearing no protons (one attached to iodine and the other part of the ester linkage) would be absent from the HSQC spectrum, which aids in their identification. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful for piecing together the molecular skeleton, as it shows correlations between protons and carbons over two to four bonds. columbia.eduyoutube.com Key expected HMBC correlations for this compound would include:

Correlations from the methyl protons to the carbonyl carbon, confirming the methyl ester functionality.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a crystalline solid. researchgate.net This technique involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing exact atomic positions.

For this compound, a successful single-crystal X-ray analysis would provide a wealth of structural information, including:

Unambiguous confirmation of the atomic connectivity and the substitution pattern on the pyrazine ring.

Precise bond lengths and bond angles for the entire molecule.

Conformational details, such as the planarity of the pyrazine ring and the orientation of the methyl ester group relative to the ring.

Information on intermolecular interactions in the crystal lattice, such as hydrogen bonding or stacking interactions, which govern the crystal packing.

While specific crystallographic data for this compound is not widely published, analysis of related structures like catena-poly[aqua-(4-iodopyridine-2,6-dicarboxylato-κ3N,O,O′)-copper(II)] monohydrate demonstrates the power of this technique in defining the geometry of halogenated heterocyclic compounds. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural clues through analysis of fragmentation patterns. nist.gov The nominal molecular weight of this compound is 264 g/mol . fluorochem.co.uk

ESI is a soft ionization technique that is particularly useful for polar molecules. It typically generates ions with little to no fragmentation. In the positive ion mode, the ESI-MS spectrum of this compound would be expected to show a prominent peak for the protonated molecule, [M+H]⁺, at an m/z value of approximately 265. This confirms the molecular weight of the compound. Dimer ions or adducts with solvent or salt molecules (e.g., [M+Na]⁺) might also be observed.

LC-MS is a powerful hyphenated technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. eurl-pesticides.eunewdrugapprovals.org This method is invaluable for:

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for the analysis of "this compound," offering detailed information about its covalent bonds and electronic system.

IR spectroscopy is particularly effective for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.govfrontiersin.org The IR spectrum of a compound provides a unique "fingerprint" based on its specific arrangement of atoms and bonds. nih.gov For "this compound," key vibrational modes are expected for the pyrazine ring, the ester group, and the carbon-iodine bond.

Table 1: Expected Infrared (IR) Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (Ester) Stretching 1720 - 1740
C-O (Ester) Stretching 1200 - 1300
C=N (Pyrazine Ring) Stretching 1550 - 1600
C-H (Aromatic) Stretching 3000 - 3100
C-H (Aromatic) Bending (out-of-plane) 800 - 900
C-I Stretching 500 - 600

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. longdom.org This technique is particularly useful for characterizing compounds with conjugated systems, such as the pyrazine ring in "this compound." The absorption of photons in this energy range promotes electrons from lower-energy molecular orbitals to higher-energy ones. The wavelengths of maximum absorbance (λmax) provide information about the extent of conjugation and the presence of chromophores.

The UV-Vis spectrum of "this compound" is expected to show absorptions corresponding to π → π* and n → π* transitions. The pyrazine ring itself is a chromophore, and its electronic properties are modulated by the electron-withdrawing methyl carboxylate group and the iodine atom. The introduction of iodine, a heavy halogen, can influence the absorption spectrum through both electronic and spin-orbit coupling effects. Studies on other pyrazine derivatives show that the absorption maxima can be sensitive to solvent polarity, a phenomenon known as solvatochromism. mdpi.com

Table 2: Expected Ultraviolet-Visible (UV-Vis) Absorption Maxima for this compound in a Non-polar Solvent

Electronic Transition Expected Wavelength Range (nm)
π → π* 250 - 280
n → π* 300 - 330

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive spectroscopic technique specifically designed for the detection and characterization of chemical species that possess one or more unpaired electrons, known as radicals or paramagnetic species. uoc.grlibretexts.orgutexas.edu While "this compound" in its ground state is a diamagnetic molecule with no unpaired electrons and therefore ESR-silent, this technique is invaluable for studying its radical ions, which can be generated through oxidation or reduction processes.

The study of pyrazine radical cations and anions has been a subject of considerable research. nih.govrsc.org These radical species can be generated, for example, by exposing a solution of the parent compound to γ-rays or by chemical reduction with alkali metals. rsc.org The resulting ESR spectrum provides detailed information about the distribution of the unpaired electron's spin density within the radical ion.

A key feature of ESR spectra is the hyperfine splitting, which arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei with non-zero spin, such as ¹⁴N (I=1) and ¹H (I=1/2). uoc.gr The number of lines in the spectrum is given by the formula 2NI + 1, where N is the number of equivalent nuclei and I is the nuclear spin. uoc.gr The magnitude of the splitting, known as the hyperfine coupling constant, is proportional to the spin density at the interacting nucleus and provides a map of the singly occupied molecular orbital (SOMO).

For pyrazine derivatives, two distinct types of radical cations have been identified: n(σ)-radicals and π-radicals. rsc.org In n(σ)-radical cations, the unpaired electron is primarily localized in a non-bonding sigma orbital on the nitrogen atoms. In π-radical cations, the unpaired electron is delocalized across the π-system of the aromatic ring. The type of radical formed depends on the nature of the substituents on the pyrazine ring. rsc.org While specific ESR studies on "this compound" are not documented in the available literature, it is plausible that its radical anion would be a π-radical, with the unpaired electron delocalized over the pyrazine ring. The radical cation could potentially be either an n(σ)- or a π-radical, and ESR spectroscopy would be the definitive method to make this distinction.

Table 3: Nuclear Spins of Atoms in this compound Relevant to ESR Spectroscopy

Nucleus Nuclear Spin (I) Natural Abundance (%)
¹H 1/2 99.98
¹²C 0 98.9
¹³C 1/2 1.1
¹⁴N 1 99.63
¹⁶O 0 99.76
¹²⁷I 5/2 100

The presence of the iodine atom (¹²⁷I, I=5/2) would be expected to introduce significant hyperfine coupling in the ESR spectrum of any radical form of "this compound," further complicating the spectrum but also providing a sensitive probe of the spin density at the C6 position.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for calculating the properties of organic molecules, providing a balance between accuracy and computational cost. uni-muenchen.de For Methyl 6-iodopyrazine-2-carboxylate, DFT calculations at levels like B3LYP/6-311++G(d,p) are employed to optimize the molecular geometry and compute a wide range of electronic and spectroscopic parameters. nih.govmaterialsciencejournal.org These calculations are foundational for understanding the molecule's stability, reactivity, and potential interactions.

HOMO-LUMO Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. Their energy difference, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. worldscientific.com A small energy gap suggests that the molecule can be easily excited, indicating high polarizability and chemical reactivity. materialsciencejournal.org

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Reference
Favipiravir-7.532-2.7744.758 nih.gov
Favipiravir Derivative 2-6.993-2.9963.997 nih.gov
Favipiravir Derivative 6-8.995-2.3036.692 nih.gov
3-bromo-2-Hydroxypyridine (Gas Phase)-6.880-1.4755.406

Transition State Modeling for Reaction Mechanisms

Transition state (TS) theory is essential for understanding the kinetics of chemical reactions. DFT calculations are used to locate and characterize the transition state structures that connect reactants to products on the potential energy surface. d-nb.info The energy of this transition state determines the activation energy barrier of the reaction. For this compound, a key reaction is the palladium-catalyzed Suzuki-Miyaura cross-coupling, where the C-I bond is coupled with an organoboron reagent. nih.gov

Computational studies on model Suzuki-Miyaura reactions reveal the intricate steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. pku.edu.cn For example, in the cross-coupling of alkenyl sulfoximines, DFT calculations showed the transmetalation step to be rate-determining, with a calculated Gibbs free energy barrier of 28.2 kcal/mol. d-nb.info Similar modeling for this compound would involve identifying the transition states for each step, providing insight into the reaction kinetics and the role of ligands and solvents. These models can explain stereospecific outcomes and the effects of different catalysts. d-nb.infonih.gov

Spectroscopic Parameter Prediction

DFT calculations are a reliable tool for predicting spectroscopic properties, which can aid in the structural characterization of newly synthesized compounds. aps.org Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies for this compound can be compared with experimental data to confirm its structure.

Studies have shown a good correlation between experimental and DFT-calculated NMR chemical shifts. aps.org For instance, a predictive model based on the ¹H NMR chemical shifts of parent non-halogenated heteroaromatics has been developed to anticipate the regioselectivity in cross-coupling reactions of polyhaloheteroaromatics. researchgate.net Similarly, calculated IR spectra can help assign vibrational modes. For sodium carboxylates, vibrational spectra have been investigated using IR spectroscopy, with theoretical models helping to interpret the results. escholarship.org

ParameterMethodologyApplication to this compoundRelevant Findings from Literature
¹H & ¹³C NMR Chemical ShiftsDFT (e.g., GIAO method)Prediction of proton and carbon chemical shifts to aid in structural assignment.Models based on ¹H NMR shifts of parent heterocycles can predict reactivity sites in polyhalogenated compounds. researchgate.net
IR Vibrational FrequenciesDFT frequency calculationsAssignment of characteristic vibrational modes (e.g., C=O stretch, C-I stretch, ring vibrations).DFT calculations accurately predict vibrational wavenumbers, including shifts due to solvent effects or intermolecular interactions.
UV-Vis Absorption SpectraTime-Dependent DFT (TD-DFT)Prediction of electronic transitions (e.g., n→π, π→π) and maximum absorption wavelengths (λmax).TD-DFT calculations on pyrazine (B50134) derivatives show how substituents influence the electronic spectra and HOMO-LUMO gap. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.dedtic.mil The MEP map plots the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red areas indicate negative potential (electron-rich, attractive to electrophiles), while blue areas signify positive potential (electron-poor, attractive to nucleophiles). researchgate.net

For this compound, the MEP map would show negative potential around the pyrazine nitrogen atoms and the carbonyl oxygen, identifying them as sites for electrophilic attack or coordination. nih.gov A key feature for this molecule is the region of positive potential on the iodine atom, located along the extension of the C-I bond. This phenomenon, known as a σ-hole, is characteristic of halogen atoms and is crucial for forming halogen bonds. researchgate.netresearchgate.net Studies on other halopyridines confirm that the magnitude of this positive potential (V_S,max) increases with the size of the halogen, making iodine a strong halogen bond donor. researchgate.net

Quantum Chemical Analyses of Reaction Pathways

Quantum chemical methods provide a detailed examination of entire reaction pathways, going beyond just the transition states. researchgate.net This involves calculating the energies of reactants, intermediates, transition states, and products to construct a complete energy profile. nih.gov For reactions involving this compound, such as nucleophilic aromatic substitution or metal-catalyzed cross-couplings, this analysis can elucidate the mechanism and factors controlling selectivity.

For example, a DFT study of the Suzuki-Miyaura reaction on a model system detailed the full catalytic cycle, confirming the sequence of elementary steps and their associated energy changes. pku.edu.cn Such an analysis for this compound could resolve mechanistic ambiguities, such as whether a reaction proceeds via a concerted or stepwise mechanism, and explain why certain products are favored over others. pku.edu.cn

Modeling of Intermolecular Interactions and Supramolecular Assemblies

The non-covalent interactions of this compound dictate its solid-state structure and its ability to form larger supramolecular assemblies. mdpi.compreprints.org Computational modeling is essential for understanding and quantifying these interactions. The key interactions for this molecule include halogen bonding, hydrogen bonding, and π-π stacking.

The iodine atom's significant σ-hole makes it a potent halogen bond donor, allowing it to interact strongly with Lewis bases like nitrogen or oxygen atoms. researchgate.netacs.org Computational studies on N-alkyl-3-halogenopyridinium salts have quantified these C-I···X⁻ interactions, showing they are a dominant force in the crystal packing. mdpi.com In addition to halogen bonding, the pyrazine ring can participate in π-π stacking with adjacent molecules, while the ester group can act as a hydrogen bond acceptor. preprints.org Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and characterize these weak interactions, confirming their presence and estimating their strength. mdpi.compreprints.org These interactions are fundamental to designing crystal structures and materials with specific properties. researchgate.netmdpi.com

Research Applications in Advanced Organic Chemistry

Utilization as a Versatile Building Block in Complex Molecule Synthesis

A notable application of similar pyrazine (B50134) building blocks is in the synthesis of C-nucleosides, a rare class of nucleic acid analogues. For instance, the palladium-catalyzed cross-coupling of methyl 3-amino-6-iodopyrazine-2-carboxylate with a protected sugar derivative has been used to synthesize novel 2'-deoxy pyrazine C-nucleosides. researchgate.net This convergent approach highlights the utility of iodopyrazines in creating complex biomimetic molecules. researchgate.net

Furthermore, the structural motif of methyl 6-iodopyrazine-2-carboxylate is relevant to the synthesis of complex natural products and their analogues. The synthesis of lamellarins, a class of marine alkaloids known for their potent cytotoxic and topoisomerase inhibitory activities, often involves the strategic coupling of substituted aromatic and heterocyclic building blocks. mdpi.comwikipedia.orgnih.gov The methodologies employed, such as sequential cross-coupling reactions on a core scaffold, demonstrate the importance of having versatile, functionalized precursors like this compound to generate molecular diversity. mdpi.comresearchgate.net The ability to selectively react at the C-I bond allows for the precise assembly of the poly-aryl systems characteristic of these complex targets. nih.govresearchgate.net

Application in the Development of Novel Synthetic Methodologies

This compound and related iodopyrazines are key substrates in the development and optimization of novel synthetic methodologies, particularly in the realm of transition metal-catalyzed cross-coupling reactions. rsc.org The carbon-iodine bond is highly reactive towards oxidative addition to palladium(0) complexes, making it an ideal partner for a variety of coupling reactions that are fundamental to modern organic synthesis. rsc.orgnih.gov

Researchers have extensively used iodopyrazines to explore the scope and limitations of several named reactions:

Suzuki-Miyaura Coupling: This is one of the most widely used reactions involving iodopyrazines. It allows for the formation of a carbon-carbon bond between the pyrazine ring and a variety of aryl or vinyl boronic acids or esters. rsc.org Studies on highly functionalized bromopyrazines have shown that they couple with aryl boronic acids in very high yields, and similar reactivity is expected for the more reactive iodopyrazines. rsc.org The reaction conditions can be tuned to control selectivity, as demonstrated in studies with related dihalopyridines, where the choice of catalyst and ligands dictates the reaction site. rsc.org The synthesis of psoralen (B192213) derivatives has been achieved using methyl 3-iodopyrazine 2-carboxylate as a substrate in a key Suzuki coupling step. kaist.ac.kr

Sonogashira Coupling: This reaction enables the coupling of terminal alkynes with the pyrazine core, creating aryl-alkyne structures. nih.govarkat-usa.org This methodology is crucial for synthesizing compounds with rigid, linear linkers, which are of interest in materials science and medicinal chemistry. arkat-usa.org Efficient, microwave-assisted Sonogashira couplings have been developed for related chloro- and iodo-pyridines, demonstrating a rapid route to arylethynyl derivatives. arkat-usa.org A chemoenzymatic three-component synthesis has been developed that combines an aminolysis step with a Sonogashira coupling, although some substrates like 2-iodopyridine (B156620) were noted to be challenging under the specific optimized conditions. rsc.org

Heck Coupling: This reaction forms a carbon-carbon bond between the iodopyrazine (B1298665) and an alkene. It is a key step in the synthesis of various complex heterocyclic systems, including the dihydroisoquinoline framework, which is a precursor to certain lamellarin analogues. mdpi.com

Buchwald-Hartwig Amination: While less specific data exists for the title compound, the general reactivity of iodopyrazines makes them suitable substrates for palladium-catalyzed C-N bond formation with various amines. This reaction is a cornerstone for the synthesis of nitrogen-containing compounds. Copper-catalyzed amination of 2-iodopyridine is also a well-established method. researchgate.net

The following table summarizes these key synthetic methodologies where this compound or similar iodopyrazines serve as important substrates.

MethodologyReaction TypeTypical Catalyst/ReagentsBond FormedReference
Suzuki-Miyaura CouplingCross-coupling of an organoboron compoundPd(PPh₃)₄, Pd₂(dba)₃, or other Pd catalysts; Base (e.g., Na₂CO₃, Cs₂CO₃)C(sp²)-C(sp²) rsc.orgrsc.org
Sonogashira CouplingCross-coupling of a terminal alkynePd catalyst (e.g., PdCl₂(PPh₃)₂); Cu(I) co-catalyst; Base (e.g., Et₃N)C(sp²)-C(sp) nih.govarkat-usa.org
Heck CouplingCross-coupling of an alkenePd catalyst (e.g., Pd(OAc)₂); BaseC(sp²)-C(sp²) mdpi.com
Buchwald-Hartwig AminationCross-coupling of an aminePd catalyst; Ligand (e.g., phosphine-based); BaseC(sp²)-N researchgate.net

Role in the Design and Synthesis of Functional Materials

The unique electronic properties of the pyrazine ring, combined with the synthetic versatility of the iodo- and carboxylate groups, position this compound as a valuable precursor in the design of novel functional materials.

The pyrazine nucleus is an electron-deficient aromatic system. By attaching various electron-donating or electron-withdrawing groups to this core via cross-coupling reactions at the iodine position, chemists can precisely tune the frontier molecular orbital (HOMO/LUMO) energy levels of the resulting molecules. This tunability is a cornerstone of designing organic semiconductors for specific applications. smolecule.com Research on related halogenated pyridines and pyrazines indicates their potential use as intermediates in the synthesis of materials for organic light-emitting diodes (OLEDs) and other electronic devices. smolecule.comgtgmt.com The ability to create extended π-conjugated systems through reactions like the Suzuki or Sonogashira coupling allows for the synthesis of materials with tailored charge-transport properties and emission characteristics. rsc.org

This compound is an excellent candidate for use as an organic linker in the synthesis of coordination polymers and metal-organic frameworks (MOFs). nih.gov MOFs are crystalline materials constructed from metal ions or clusters linked together by organic molecules. nih.govresearchgate.net The title compound possesses multiple coordination sites: the two nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate group can all act as Lewis bases to bind to metal centers. nih.gov

By reacting this linker with various metal salts, it is possible to generate extended structures in one, two, or three dimensions. nih.gov The iodine atom can be either retained as a functional handle within the pores of the MOF for post-synthetic modification or replaced with another functional group prior to MOF assembly. The resulting frameworks could have potential applications in gas storage, separation, catalysis, and sensing. researchgate.netnih.gov

Contribution to Fundamental Studies of Heterocyclic Reactivity

The study of reactions involving this compound provides valuable insights into the fundamental reactivity of diazines (1,4-diazines). The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring significantly influences the reactivity of the substituents attached to it. This makes the C-I bond more susceptible to nucleophilic attack and oxidative addition in catalytic cycles compared to iodobenzene. acs.org

Systematic studies on the site-selectivity of cross-coupling reactions on di-substituted pyrazines and related heterocycles help to elucidate the complex interplay of steric and electronic effects. rsc.org For example, the presence and position of the methyl carboxylate group relative to the iodine atom can direct the regiochemical outcome of a reaction. Furthermore, this compound is a model system for studying nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile displaces the iodide. doi.org These fundamental studies are crucial for developing predictable and efficient synthetic strategies for a wide range of heterocyclic targets.

Application in Proteomics Research as a Chemical Probe

While direct application of this compound in proteomics has not been extensively documented, structurally related compounds are utilized in this field. smolecule.com Halogenated heterocyclic compounds can serve as scaffolds for the development of chemical probes to study protein function and interactions. The reactive iodine atom acts as a "handle" that allows the molecule to be attached to other molecules, such as biotin (B1667282) or a fluorophore, or to be directly coupled to a protein of interest through chemoselective reactions.

A compound like this compound could be used as an intermediate in the synthesis of such probes. smolecule.com The pyrazine core can serve as a recognition element that interacts with a specific binding site on a protein, while the reactive handle enables covalent linkage or "click" chemistry applications for activity-based protein profiling (ABPP) or target identification.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 6-iodopyrazine-2-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via iodination of methyl 3-amino-2-pyrazinecarboxylate using N-iodosuccinimide (NIS) in anhydrous DMF at 70°C under nitrogen. Elevated temperatures and inert atmospheres minimize side reactions (e.g., dehalogenation). Yield optimization requires precise control of stoichiometry (1:1.2 substrate:NIS ratio) and reaction time (6–8 hours). Purification via column chromatography with ethyl acetate/hexane (1:3) achieves >85% purity .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : 1^1H NMR confirms absence of unreacted amino groups (δ 6.8–7.2 ppm for pyrazine protons).
  • X-ray crystallography : SHELXL (via WinGX suite) refines crystal structures, with C–I bond lengths (~2.09 Å) validating successful iodination .

Q. What are the solubility and stability profiles of this compound under standard lab conditions?

  • Methodological Answer : Soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water. Stability tests show decomposition <5% after 6 months at –20°C in dark, anhydrous conditions. Avoid prolonged exposure to light or moisture to prevent hydrolytic cleavage of the ester group .

Advanced Research Questions

Q. How can contradictory data in nucleophilic substitution reactions involving the iodine atom be resolved?

  • Methodological Answer : Discrepancies in yields (e.g., 40–75% for azide substitution) often arise from solvent polarity and temperature. For example:

  • Polar solvents (DMF) : Favor SNAr mechanisms but may promote side reactions.
  • Nonpolar solvents (toluene) : Slow kinetics but higher selectivity.
    Use kinetic studies (HPLC monitoring) to identify optimal conditions. Cross-validate with DFT calculations (e.g., Gaussian) to assess transition-state energetics .

Q. What strategies improve regioselectivity in cross-coupling reactions (e.g., Suzuki) with this compound?

  • Methodological Answer : The iodine atom’s position (C6) directs coupling to C2/C5. To enhance regioselectivity:

  • Ligand choice : Use XPhos or SPhos ligands to stabilize Pd intermediates.
  • Base optimization : K3_3PO4_4 in THF/water (3:1) minimizes ester hydrolysis.
  • Temperature : 80–100°C balances reaction rate and side-product formation. Post-reaction LC-MS identifies minor byproducts for iterative optimization .

Q. How does the electronic nature of the pyrazine ring influence its antiviral activity in structure-activity relationship (SAR) studies?

  • Methodological Answer : The electron-withdrawing iodine and ester groups reduce pyrazine ring electron density, enhancing interactions with viral protease active sites. Comparative SAR studies with non-iodinated analogs (e.g., methyl 6-methylpyrazine-2-carboxylate) show a 3–5× increase in IC50_{50} values against RNA viruses. Use molecular docking (AutoDock Vina) to model binding modes and guide derivatization .

Critical Analysis of Methodological Challenges

  • Crystallographic Refinement : SHELXL’s limitations in handling heavy atoms (e.g., iodine) require manual validation of thermal parameters. Compare with Olex2 for improved electron density maps .
  • Scale-Up Limitations : Batch iodination at >10 g scale risks exothermic decomposition. Switch to flow chemistry (microreactors) for safer temperature control .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.